4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol
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Overview
Description
4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and biochemistry .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
It’s worth noting that imidazole derivatives often interact with their targets through hydrogen bonding, given the presence of nitrogen atoms in the imidazole ring . The trifluoromethoxy group might also play a role in the interaction with its targets, possibly enhancing the compound’s binding affinity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The solubility of imidazole derivatives in water and other polar solvents could potentially influence their absorption and distribution .
Result of Action
It’s worth noting that imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structure and properties of the imidazole derivative. For example, the presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms . This tautomeric property could potentially influence the interactions of 4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol with other biomolecules.
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives , it is plausible that this compound could influence various types of cells and cellular processes For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action of this compound could be influenced by its unique structural features, such as the presence of the trifluoromethoxy phenyl group.
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching This suggests that the effects of this compound could potentially change over time under certain conditions
Dosage Effects in Animal Models
It is known that the biological activities of imidazole derivatives can vary with dosage . For example, certain imidazole derivatives have been reported to exhibit threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could potentially be involved in various metabolic pathways
Transport and Distribution
It is known that imidazole derivatives are highly soluble in water and other polar solvents , which could potentially influence their transport and distribution
Subcellular Localization
The solubility and charge properties of imidazole derivatives could potentially influence their localization within specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with ammonium acetate and benzil under acidic conditions to form the imidazole ring . The reaction conditions often require refluxing in solvents like ethanol or acetic acid for several hours to ensure complete formation of the imidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a boron-based substituent, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethoxy group in 4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol enhances its lipophilicity and electron-withdrawing properties, which can significantly influence its biological activity and stability compared to similar compounds .
Properties
IUPAC Name |
4-[4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F3N2O2/c29-28(30,31)35-24-17-13-22(14-18-24)33-26(20-9-5-2-6-10-20)25(19-7-3-1-4-8-19)32-27(33)21-11-15-23(34)16-12-21/h1-18,34H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGPJUKSXBEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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